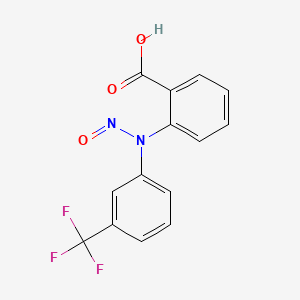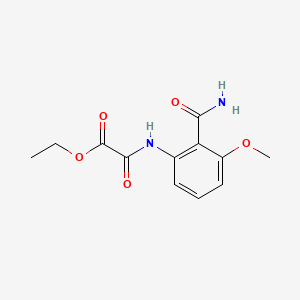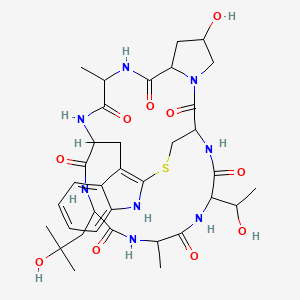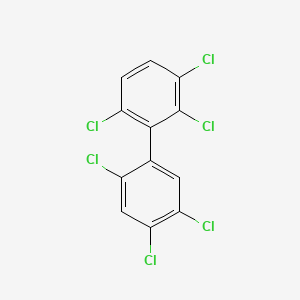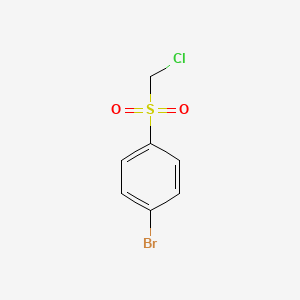
1-(3,4-Dimetoxi fenil)etanol
Descripción general
Descripción
1-(3,4-Dimethoxyphenyl)ethanol: is an organic compound with the molecular formula C10H14O3 . It belongs to the class of benzyl alcohols and is characterized by the presence of methoxy groups at positions 3 and 4 on the phenyl ring. .
Aplicaciones Científicas De Investigación
1-(3,4-Dimethoxyphenyl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals
Mecanismo De Acción
- DMPE can undergo oxidation reactions. A study investigated its reaction with hydrogen peroxide catalyzed by copper (II) complexes .
- The overall mechanism involves radical species formation, bond transformation, water and oxygen addition, atom reordering, and deacetylation .
Mode of Action
Result of Action
Análisis Bioquímico
Biochemical Properties
1-(3,4-Dimethoxyphenyl)ethanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidation reactions, such as performic acid, leading to the formation of esters and ketones
Cellular Effects
1-(3,4-Dimethoxyphenyl)ethanol influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, studies have indicated that this compound can induce changes in cardiovascular functions, including blood pressure and heart rate, in animal models . These effects highlight the compound’s potential impact on cellular functions and its relevance in pharmacological studies.
Molecular Mechanism
The molecular mechanism of 1-(3,4-Dimethoxyphenyl)ethanol involves its interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the compound has been shown to interact with enzymes involved in oxidation reactions, resulting in the formation of esters and ketones
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3,4-Dimethoxyphenyl)ethanol can change over time. Studies have shown that the compound exhibits dose-dependent effects on cardiovascular functions, including blood pressure and heart rate, in animal models Additionally, the stability and degradation of the compound over time can influence its long-term effects on cellular functions
Dosage Effects in Animal Models
The effects of 1-(3,4-Dimethoxyphenyl)ethanol vary with different dosages in animal models. For instance, studies have shown that the compound exhibits dose-dependent effects on cardiovascular functions, including blood pressure and heart rate . At higher doses, the compound may exhibit toxic or adverse effects, highlighting the importance of understanding its dosage effects in animal models.
Metabolic Pathways
1-(3,4-Dimethoxyphenyl)ethanol is involved in various metabolic pathways. It interacts with enzymes and cofactors, leading to changes in metabolic flux and metabolite levels. For example, the compound has been shown to undergo oxidation reactions, resulting in the formation of esters and ketones
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3,4-Dimethoxyphenyl)ethanol can be synthesized through the reduction of 3,4-dimethoxyacetophenone . This reduction can be achieved using catalytic hydrogenation, where the carbonyl group of 3,4-dimethoxyacetophenone is reduced by 1 mol of hydrogen under the conditions of catalytic hydrogenation . Another method involves the reaction of 3,4-dimethoxybenzaldehyde with methylmagnesium iodide .
Industrial Production Methods: The industrial production of 1-(3,4-dimethoxyphenyl)ethanol typically involves the catalytic hydrogenation process due to its scalability and efficiency. This method ensures high purity of the product without requiring extensive purification steps .
Análisis De Reacciones Químicas
Types of Reactions: 1-(3,4-Dimethoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methoxy groups can participate in substitution reactions to form various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Sodium borohydride and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.
Major Products Formed:
Oxidation: 3,4-Dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.
Reduction: Various alcohol derivatives.
Substitution: Different substituted phenyl ethanol derivatives
Comparación Con Compuestos Similares
- 2-(3,4-Dimethoxyphenyl)ethanol
- 3,4-Dimethoxybenzyl alcohol
- 3,4-Dimethoxyphenethyl alcohol .
Comparison: 1-(3,4-Dimethoxyphenyl)ethanol is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and applications. Compared to similar compounds, it has distinct chemical properties and reactivity patterns, making it suitable for specific synthetic and industrial applications .
Propiedades
IUPAC Name |
1-(3,4-dimethoxyphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-7(11)8-4-5-9(12-2)10(6-8)13-3/h4-7,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWOAVKBRMACKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10331216 | |
| Record name | 1-(3,4-dimethoxyphenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10331216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5653-65-6 | |
| Record name | 1-(3,4-dimethoxyphenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10331216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 1-(3,4-Dimethoxyphenyl)ethanol significant in lignin research?
A1: 1-(3,4-Dimethoxyphenyl)ethanol serves as a model compound for studying the complex structure of lignin, a major component of plant cell walls. Understanding its reactivity helps elucidate lignin depolymerization processes, crucial for developing sustainable technologies in biofuel and chemical production.
Q2: How does the presence of a γ-hydroxymethyl group influence the reactivity of 1-(3,4-Dimethoxyphenyl)ethanol under alkaline conditions?
A2: Research indicates that the presence of a γ-hydroxymethyl group in lignin model compounds affects the rate of β-O-4 bond cleavage, a crucial linkage in lignin's structure, during alkaline pulping []. Specifically, the rate of β-O-4 bond cleavage in 1-(3,4-Dimethoxyphenyl)ethanol, which possesses a γ-hydroxymethyl group, differs from its analog lacking this group. This difference is attributed to steric factors and the influence of hydroxide concentration [].
Q3: What are the key reaction pathways involved in the acidolysis of 1-(3,4-Dimethoxyphenyl)ethanol?
A3: Acidolysis of 1-(3,4-Dimethoxyphenyl)ethanol, a non-phenolic lignin model compound, involves a multi-step mechanism []. The initial step is the protonation of the α-hydroxyl group, leading to the formation of a benzyl cation intermediate. This intermediate can then undergo β-proton abstraction to form an enol ether or undergo hydride transfer to form a β-oxymethylene cation intermediate. These pathways ultimately lead to the cleavage of the β-O-4 bond, resulting in the formation of 2-methoxyphenol and 3,4-dimethoxyphenylacetaldehyde [].
Q4: How does the choice of solvent impact the β-O-4 bond cleavage of 1-(3,4-Dimethoxyphenyl)ethanol?
A4: The cleavage of the β-O-4 bond in 1-(3,4-Dimethoxyphenyl)ethanol using potassium tert-butoxide is significantly affected by the solvent used []. While the reaction occurs in various solvents, including tert-butanol, dimethylsulfoxide, 1,4-dioxane, and tetrahydrofuran, the reaction rate is dependent on solvent polarity. Solvents with lower polarities tend to promote faster reaction rates [].
Q5: What insights can be gained from using 1-(3,4-Dimethoxyphenyl)ethanol in polyoxometalate (POM) oxidation studies?
A5: 1-(3,4-Dimethoxyphenyl)ethanol has been utilized to study lignin degradation using POMs, potential environmentally benign bleaching agents [, ]. Kinetic studies reveal that the oxidation proceeds via successive oxidations of the benzylic carbon atom, with no observed aromatic ring cleavage []. Isotope labeling experiments suggest that the rate-determining step likely involves the abstraction of benzylic hydrogen [].
Q6: What is the role of 1-(3,4-Dimethoxyphenyl)ethanol in understanding the mechanism of performic acid oxidation?
A6: Research utilizing 1-(3,4-Dimethoxyphenyl)ethanol as a model compound has uncovered a new reaction pathway in performic acid oxidation of secondary alcohols, leading to the direct formation of corresponding esters []. Kinetic analysis of this reaction pathway contributes to a deeper understanding of lignin degradation processes.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
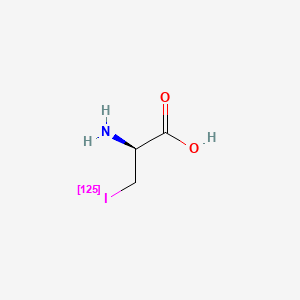


![2-[6-[[amino-[[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;2-benzhydryloxy-N,N-dimethylethanamine;[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate;2-hydroxybenzoic acid](/img/structure/B1196427.png)
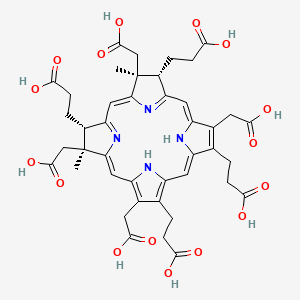
![[(2S,3R,4R,5S,6S,7S,8R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1196431.png)
